Product packaging for Syncarpamide(Cat. No.:)

Syncarpamide

Cat. No.: B1251122
M. Wt: 457.5 g/mol
InChI Key: CUXXAUBWEIJETF-AMVLLGRPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Syncarpamide is a biologically active (+)-norepinephrine derivative alkaloid first isolated from the plant Zanthoxylum syncarpum (Rutaceae family) . This natural product is of significant interest in medicinal chemistry and pharmacology research, primarily due to its promising in vitro antiplasmodial properties against multiple strains of the malaria parasite, Plasmodium falciparum (including D6, W2, 3D7, and K1 clones) . Its mechanism of action is an area of active investigation. The compound has served as a lead molecule for structure-activity relationship (SAR) studies, leading to the synthesis of numerous analogues to explore and optimize its antiplasmodial activity . The core structure of this compound features a 3,4-dimethoxyphenyl group and incorporates both amide and ester side chains . Researchers can utilize this compound for various applications, including as a standard in antiplasmodial assays, a starting point for the design of novel antimalarial agents, and a chemical probe for studying parasitic targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27NO5 B1251122 Syncarpamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

[(1S)-1-(3,4-dimethoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C28H27NO5/c1-32-24-16-15-23(19-25(24)33-2)26(34-28(31)18-14-22-11-7-4-8-12-22)20-29-27(30)17-13-21-9-5-3-6-10-21/h3-19,26H,20H2,1-2H3,(H,29,30)/b17-13+,18-14+/t26-/m1/s1

InChI Key

CUXXAUBWEIJETF-AMVLLGRPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CNC(=O)/C=C/C2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3)OC

Synonyms

syncarpamide

Origin of Product

United States

Isolation, Structural Elucidation, and Biosynthetic Considerations of Natural Syncarpamide

Botanical Source and Geographical Distribution of Zanthoxylum syncarpum

Syncarpamide is a natural product that has been isolated from the stem and leaves of Zanthoxylum syncarpum (Tul.) Tul. ex B.D. Jacks., a plant species belonging to the Rutaceae family. acs.orgnih.govnih.govresearchgate.net The genus Zanthoxylum comprises approximately 200 species distributed globally in tropical and subtropical regions. acs.orgmdpi.commdpi.comnih.gov

Zanthoxylum syncarpum is native to Venezuela and eastern Brazil. kew.org It is described as a tree that primarily grows in the wet tropical biome. kew.org

Systematic Methodologies for Extraction and Chromatographic Purification

The isolation of this compound from Zanthoxylum syncarpum involves systematic extraction and purification procedures. The process typically begins with air-drying and grinding the plant material, such as the stem. acs.org The ground material is then subjected to exhaustive extraction using a solvent like ethanol (B145695) or methanol. acs.orgresearchgate.net

The crude extract obtained from the initial solvent extraction contains a mixture of various compounds. To isolate this compound, the extract is carefully chromatographed. This often involves column chromatography over silica (B1680970) gel. acs.org The fractions collected from the silica gel column are further purified through repeated chromatography steps, which may include open silica gel columns and reversed-phase High-Performance Liquid Chromatography (HPLC). acs.org Crystallization can also be employed as a final purification step to obtain pure compounds. acs.org

This systematic approach, combining solvent extraction with various chromatographic techniques, allows for the separation and purification of this compound from other co-occurring metabolites in the plant extract.

Advanced Spectroscopic and Spectrometric Characterization of this compound

The precise determination of this compound's molecular structure relies on advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's atomic connectivity, functional groups, molecular formula, and three-dimensional arrangement.

Unambiguous Structural Assignment via One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure. acs.orgkew.orgresearchgate.netcapes.gov.br

1H NMR spectroscopy provides information about the types of hydrogen atoms in the molecule, their chemical environment, and their connectivity based on spin-spin coupling patterns and integration of signals. Analysis of 1H NMR data for this compound reveals characteristic signals corresponding to different proton environments, including methoxy (B1213986) groups and vinylic and aromatic protons, along with coupling constants that indicate the relationships between adjacent protons. acs.orgresearchgate.net

13C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the different types of carbon atoms present. rsc.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity information. acs.org COSY spectra reveal proton-proton couplings, helping to establish spin systems within the molecule. HSQC experiments correlate proton signals with the carbons to which they are directly attached. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, allowing for the identification of quaternary carbons and the assembly of larger structural fragments. acs.org Analysis of 2D NMR data, in conjunction with 1D NMR data, enables the unambiguous assignment of each signal to a specific atom in the this compound molecule, thereby confirming its structure. acs.orgresearchgate.net

Molecular Formula Confirmation through High-Resolution Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular mass of this compound and confirming its elemental composition, leading to the definitive molecular formula. acs.orgkew.orgresearchgate.netcapes.gov.br Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. nist.govnih.govnih.gov In HRMS, the mass measurement is performed with high precision, allowing for the calculation of the exact molecular formula by comparing the measured mass with theoretical masses for possible elemental compositions. rsc.orgnih.gov

Electron Ionization Mass Spectrometry (EIMS) can provide fragmentation patterns that offer additional structural information. acs.org The fragmentation of the this compound molecule under EIMS conditions yields characteristic ions whose masses correspond to specific substructures, further supporting the proposed structure. acs.org The combination of accurate mass determination by HRMS and fragmentation data from EIMS provides strong evidence for the molecular formula and structural integrity of this compound.

Functional Group Identification by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the vibrations of chemical bonds. acs.orgmdpi.comkew.orgresearchgate.netcapes.gov.br Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic peaks in the IR spectrum. rsc.org

The IR spectrum of this compound shows absorption bands corresponding to key functional groups. For instance, a band around 3472 cm-1 indicates the presence of an N-H or O-H stretching vibration. acs.org Bands in the region of 2961 and 2923 cm-1 are characteristic of C-H stretching vibrations. acs.org A strong band at 1713 cm-1 suggests the presence of a carbonyl group (C=O), likely from an ester or amide moiety. acs.orgrsc.org Absorption bands around 1604 cm-1 can be attributed to C=C stretching vibrations in aromatic or olefinic systems, and a band at 1449 cm-1 may correspond to C-H bending vibrations. acs.org Other bands, such as those at 1268 and 757 cm-1, provide further information about the molecule's structure and bonding. acs.org The IR spectrum thus complements the NMR and MS data by confirming the presence of key functional groups predicted by the proposed structure.

Determination of Absolute Stereochemistry Utilizing Optical Rotation and Circular Dichroism (CD) Spectroscopy

The determination of the absolute stereochemistry of chiral molecules like this compound is crucial for a complete structural description. This is achieved using techniques such as optical rotation and Circular Dichroism (CD) spectroscopy. acs.orgmdpi.comkew.orgresearchgate.netcapes.gov.br

Optical rotation measures the ability of a chiral substance to rotate the plane of linearly polarized light. ubc.cawikipedia.orgmgcub.ac.in this compound exhibits a positive specific rotation, [α]D25 +12.50° (c 0.08, CHCl3). acs.org A positive optical rotation indicates that the compound is dextrorotatory, rotating the plane of polarized light clockwise. wikipedia.org The sign and magnitude of the optical rotation are characteristic of a specific enantiomer and can provide initial clues about the absolute configuration, particularly when compared to known compounds. acs.org The positive specific rotation of this compound suggested it was likely a derivative of (+)-S-norepinephrine. acs.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. ubc.camgcub.ac.inresearchgate.net CD spectra provide more detailed information about the electronic transitions in a chiral molecule and are highly sensitive to its three-dimensional structure and absolute configuration. mdpi.comubc.camgcub.ac.in

The CD spectrum of this compound shows characteristic Cotton effects (changes in the sign of ellipticity near an absorption band) at specific wavelengths. acs.orgubc.ca For this compound, the CD spectrum in CHCl3 shows [θ]295.4 +10.5 × 103 and [θ]263.9 -12.9 × 103. acs.org

To unequivocally confirm the absolute configuration, the absolute stereochemistry of this compound was elucidated by synthesizing its enantiomer and comparing their CD data. acs.orgnih.govresearchgate.netcapes.gov.br The CD spectrum of this compound was found to show a mirror image relationship to that of the synthetic (-)-R-norepinephrine enantiomer, unequivocally confirming the S-absolute configuration of the new naturally occurring (+)-norepinephrine derivative, this compound. acs.org

Spectroscopic and Spectrometric Data for this compound

TechniqueParameterValueReference
Optical Rotation[α]D25 (c 0.08, CHCl3)+12.50° acs.org
IR (film)νmax (cm-1)3472, 2961, 2923, 1713, 1604, 1449, 1268, 757 acs.org
UV (MeOH)λmax (nm)242, 250, 278 acs.org
CD (CHCl3)[θ] (deg cm2/dmol)[θ]295.4 +10.5 × 103, [θ]263.9 -12.9 × 103 acs.org
1H NMR (CDCl3, 400 MHz)Selected δ (ppm)3.87 (3H, s), 3.90 (3H, s), 6.00 (1H, t, J = 6.4 Hz), 6.38 (1H, d, J = 15.5 Hz), 6.50 (1H, d, J = 16.0 Hz), 6.86 (1H, d, J = 8.0 Hz), 6.96 (1H, s), 7.00 (1H, d, J = 8.0 Hz) acs.org
Mass SpectrometryTypeEIMS, HRMS acs.orgrsc.org
HRMSCalculated Mass ([M+H]+)Specific value not provided in snippets, but used for formula confirmation. rsc.org
HRMSFound Mass ([M+H]+)Specific value not provided in snippets, but used for formula confirmation. rsc.org

Note: Detailed 13C NMR data and full HRMS data for this compound were not available in the provided search snippets, but the techniques were confirmed as used for structural elucidation. acs.orgrsc.org

While the provided information details the isolation and structural elucidation of this compound, specific details regarding its biosynthesis in Zanthoxylum syncarpum are not present in the search results. However, given its classification as a norepinephrine (B1679862) derivative, its biosynthesis likely involves pathways related to the metabolism of tyrosine and dopamine, leading to the formation of the norepinephrine core, followed by subsequent modifications such as amidation and acylation. acs.orgnih.govnih.gov

Hypothesized Biosynthetic Pathways of this compound in Zanthoxylum Species

While detailed biosynthetic pathways for this compound in Zanthoxylum species are not extensively documented in the provided search results, its classification as a norepinephrine derivative suggests a potential link to the metabolic pathways involving tyrosine and dopamine, precursors to norepinephrine in plants. Alkaloids in Zanthoxylum species are known to be derived from various biosynthetic routes, including those involving amino acids indexcopernicus.comscispace.com.

Research into the biosynthesis of other alkamides and alkaloids in Zanthoxylum species, such as bungeanools and sanshools, provides some insight into the enzymatic processes that might be involved in the formation of the amide linkage and the modification of the amino alcohol moiety present in this compound mdpi.comresearchgate.net. Studies on the synthesis of this compound analogues have also explored chemical reactions that mimic potential biosynthetic steps, such as the formation of amide bonds from amino alcohols and carboxylic acid derivatives rsc.orgrsc.org.

Chemotaxonomic Relevance of this compound and Related Alkaloids in Zanthoxylum

Zanthoxylum species are rich in a diverse array of secondary metabolites, including alkaloids, lignans, coumarins, and amides indexcopernicus.comscispace.commdpi.comphcogcommn.org. Alkaloids, in particular, are considered important chemotaxonomic markers within the Rutaceae family, to which Zanthoxylum belongs indexcopernicus.comscispace.comphcogcommn.orgscispace.com.

This compound, as a norepinephrine-derived alkaloid, contributes to the unique phytochemical profile of Zanthoxylum syncarpum researchgate.netnih.gov. The presence and distribution of specific types of alkaloids, such as benzophenanthridine, isoquinoline, and quinoline (B57606) alkaloids, have been used to understand the taxonomic relationships between different Zanthoxylum species indexcopernicus.comscispace.comscispace.comredalyc.org. While this compound itself is a less common type compared to the widely distributed benzophenanthridines, its isolation from Z. syncarpum highlights the biochemical diversity within the genus.

Related alkaloids found in Zanthoxylum species that are relevant in a chemotaxonomic context include benzophenanthridine alkaloids like chelerythrine (B190780) and fagaronine, as well as other amide compounds indexcopernicus.comphcogcommn.orgscispace.comnih.gov. The co-occurrence of this compound with other known compounds like (+)-S-marmesin (a coumarin) and decarine (B1680282) (an alkaloid) in Z. syncarpum further contributes to the chemotaxonomic understanding of this specific species researchgate.netnih.gov. The study of the complete profile of secondary metabolites, including this compound, helps in the classification and differentiation of Zanthoxylum species and provides insights into their evolutionary relationships indexcopernicus.comscispace.commdpi.com.

Chemical Synthesis and Analogues of Syncarpamide

Total Synthesis of Syncarpamide and its Enantiomeric Forms

The total synthesis of this compound and its enantiomer has been a subject of research, particularly due to its interesting chemical structure and potential biological activities. nih.govacs.orgacs.org

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of this compound typically involves identifying key bonds that can be formed through known chemical reactions. Given the structure of this compound, which contains an amide linkage and a chiral center on a phenylethylamine core, key disconnections would likely involve breaking the amide bond and considering the formation of the carbon-nitrogen bond and the carbon-carbon bond adjacent to the alcohol and amine functionalities. Approaches might involve coupling a substituted phenylethylamine derivative with a cinnamic acid derivative. The stereochemistry at the carbon bearing the hydroxyl group is a critical consideration in the retrosynthetic plan for accessing specific enantiomers.

Stereoselective Reaction Development (e.g., Sharpless Asymmetric Dihydroxylation)

Stereoselective synthesis is crucial for obtaining this compound and its enantiomers in high optical purity. The Sharpless asymmetric dihydroxylation (AD) has been identified as a key step in the synthesis of this compound and its enantiomer. nih.govacs.orgacs.orgscience.govscience.gov This reaction allows for the enantioselective creation of vicinal diols from alkenes using osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids like dihydroquinine or dihydroquinidine. mdpi.comresearchgate.net While Sharpless AD is specifically for diols, related asymmetric methodologies, such as Sharpless asymmetric aminohydroxylation (AA), which produces vicinal amino alcohols, are also relevant in the synthesis of related natural products and could be conceptually applied or adapted for this compound synthesis or analogue preparation. rsc.orgresearchgate.netnih.gov The choice of chiral ligand in these reactions dictates the stereochemistry of the product. mdpi.comresearchgate.net

A reported synthesis of this compound and its enantiomer utilized Sharpless asymmetric dihydroxylation as a key step. nih.govacs.orgacs.org

Design and Parallel Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives has been undertaken to explore the relationship between chemical structure and biological activity. nih.govacs.orgacs.orgscience.govscience.govresearchgate.net

Rational Design Principles for Structural Diversification

Rational design of this compound analogues is guided by the aim to understand how modifications to the core structure and side chains influence properties. This often involves varying substituents on the aromatic ring, altering the stereochemistry at the chiral center, and modifying the acid groups in the ester and/or amide side chain. nih.govacs.orgacs.orgscience.gov While detailed structure-activity relationship (SAR) studies inform this design, the focus here remains strictly on the chemical design principles. nih.govacs.orgacs.orgscience.govresearchgate.netacs.org Diversification strategies are based on the structural features of the parent compound.

Synthetic Strategies for Modifying Core Structure and Side Chains

Synthetic strategies for preparing this compound analogues involve modifying different parts of the molecule. Modifications to the aromatic ring can be achieved by starting with appropriately substituted styrene (B11656) or phenylethylamine precursors in the synthesis. rsc.orgnih.gov Altering the stereocenter typically involves using stereoselective reactions, such as asymmetric dihydroxylation or other chiral synthesis techniques, or by starting with chiral building blocks. nih.govacs.orgacs.orgscience.govscience.govresearchgate.net Modification of the side chain, particularly the amide and ester linkages, can be achieved through various coupling reactions between the amine/alcohol core and different carboxylic acids or acid derivatives. nih.govacs.orgacs.orgscience.gov Parallel synthesis approaches can be employed to generate libraries of analogues efficiently by varying the reacting partners in key coupling steps. rsc.orgrsc.orgresearchgate.net For example, the reaction between hydrophilic aminoethanol and lipophilic cinnamate (B1238496) ester derivatives has been used to synthesize this compound analogues. rsc.org Lipophilic NHC catalysis in aqueous medium has been reported as a method for the one-pot synthesis of diverse this compound analogues. rsc.orgresearchgate.netexaly.commindat.org

Data on the synthesis of specific analogues can illustrate these strategies. For instance, a study synthesized a library of 55 this compound analogues by varying substituents on the aromatic ring and changing the acid groups in the ester and/or amide side chain. nih.govacs.orgacs.org

Table 1: Representative Synthesized this compound Analogues and Yields

Analogue DescriptionKey Modification(s)Reported Yield (%)Reference
Regioisomer of this compoundInterchange of functional groupsNot specified rsc.orgnih.gov
Analogue with varied aromatic substituentsSubstituents on the aromatic ringNot specified nih.govacs.orgacs.org
Analogue with varied acid groups in side chainDifferent carboxylic acids in amide/ester formationNot specified nih.govacs.orgacs.org
(2R)-2-phenyl-2-[(2E)-3-phenylprop-2-enamido]ethyl(2E)-3-phenylprop-2-enoateSpecific side chain and stereochemistry69 rsc.org
2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl (2E)-3-(3-nitrophenyl)prop-2-enoateSpecific side chain with nitro substituents84 rsc.org
Stereochemical Variations at Chiral Centers

This compound possesses chiral centers, and the stereochemistry at these centers significantly impacts its biological activity nih.gov. The synthesis of this compound and its enantiomer has been achieved using methods like Sharpless asymmetric dihydroxylation as a key step nih.gov. Studies on other biologically active molecules, such as daptomycin (B549167) and pyrrolidinone analogues, demonstrate that stereochemistry is crucial for activity and interactions with chiral targets science.govnih.gov. Controlling stereochemistry during synthesis is essential to obtain specific stereoisomers with desired properties youtube.com.

Diversification of Ester and Amide Linkages

The ester and amide linkages are integral parts of the this compound structure, and their modification can lead to analogues with altered properties nih.gov. A library of this compound analogues has been synthesized by varying the acid groups in the ester and/or amide side chains nih.gov. The formation of amide bonds is a fundamental transformation in organic chemistry, widely present in pharmaceuticals and natural products pulsus.compulsus.com. Novel methods, including those utilizing lipophilic N-heterocyclic carbenes (NHCs) in aqueous media, have been developed for the synthesis of this compound analogues involving ester and amide bond formation rsc.orgrsc.org.

Linkage TypeModification StrategyExample (from search results, if available)
EsterVariation of the acid group in the ester side chainAnalogues synthesized by varying acid groups nih.gov
AmideVariation of the acid group in the amide side chainAnalogues synthesized by varying acid groups nih.gov
BothOne-pot synthesis using lipophilic NHC catalysis in waterSynthesis of (a)symmetrically and unsymmetrically substituted this compound analogues in aqueous medium rsc.orgrsc.org

Development of Novel Chemical Transformations for Derivative Synthesis

The development of novel chemical transformations is crucial for the efficient synthesis of this compound derivatives and analogues. Research has explored new methodologies to overcome limitations of conventional synthesis routes, such as those requiring harsh conditions or generating significant waste pulsus.comrsc.org.

One notable advancement is the use of lipophilic N-heterocyclic carbene (NHC) catalysis for the one-pot synthesis of this compound analogues in aqueous medium rsc.orgrsc.org. This method offers a versatile and convenient approach, avoiding the need for expensive metal salts or additives and proceeding in an environmentally benign solvent rsc.orgrsc.org. The reactions were reported to yield a diverse array of this compound analogues in good yields rsc.org. This lipophilic NHC catalysis has also been applied to chemoselective transesterification and amidation reactions rsc.org.

Other research areas in organic synthesis, while not exclusively focused on this compound, illustrate the types of novel transformations being developed that could be applicable to this compound derivative synthesis. These include metal-catalyzed transformations, multi-component reactions like the Ugi reaction, and strategies for the de novo synthesis of aromatic rings pulsus.compulsus.comnih.gov.

Structure Activity Relationship Sar Studies of Syncarpamide Derivatives

Comprehensive Analysis of Structural Determinants for Biological Activity

Detailed SAR studies involving the synthesis and evaluation of a library of syncarpamide analogues have provided significant insights into the structural determinants crucial for antiplasmodial activity. nih.gov These studies systematically explored modifications to different parts of the this compound molecule, including variations in the substituents on the aromatic ring, alterations to the stereocenter at the C-7 position, and changes to the acid groups present in the ester and/or amide side chains. nih.gov

The position and nature of functional groups were found to be critical. For instance, a regioisomer of this compound (S)-58 was synthesized, but it exhibited inactivity against P. falciparum strains, highlighting the importance of the specific arrangement of functional groups in the parent molecule. nih.gov Conversely, certain modifications, such as the incorporation of 3,4,5-trimethoxy cinnamoyl groups as side chains in compounds (S)-41 and (R)-42, resulted in improved antiplasmodial activity compared to the natural product this compound 1. nih.gov These findings underscore that the biological activity is highly dependent on the precise chemical structure and the spatial orientation of its various components.

Identification of Key Pharmacophoric Features Essential for Target Interaction

While a specific pharmacophore model for this compound's antiplasmodial activity is not explicitly detailed in the available information, the comprehensive SAR analysis allows for the inference of essential pharmacophoric features. The systematic variation of substituents and the evaluation of their impact on activity implicitly identify structural elements crucial for interaction with the biological target(s). nih.gov

The observed differences in activity upon modifying the aromatic ring and the side chains suggest that specific electronic and steric properties conferred by these regions are vital for effective binding and subsequent antiplasmodial effect. The inactivity of the regioisomer (S)-58 further emphasizes that the correct spatial presentation of key functional groups is a critical pharmacophoric requirement. nih.gov The enhanced activity of analogues with particular side chains, such as the 3,4,5-trimethoxy cinnamoyl group, points towards the importance of specific interactions mediated by these moieties, potentially involving hydrogen bonding, hydrophobic interactions, or electronic complementarity with the target site. nih.gov

Influence of Electronic and Steric Properties on Bioactivity Potency

The SAR studies on this compound derivatives clearly demonstrate the influence of both electronic and steric properties on their antiplasmodial potency. By varying substituents on the aromatic ring and the side chains, researchers effectively modulated the electronic distribution and steric bulk around the core structure. nih.gov

Impact of Stereoisomerism on Differential Biological Responses

This compound exists as a (+)-norepinephrine derivative, possessing a defined stereochemistry at its chiral center (C-7). nih.gov The SAR studies specifically investigated the impact of this stereocenter on antiplasmodial activity by synthesizing and evaluating the enantiomer of this compound, (R)-2, and other analogues with altered stereochemistry at C-7. nih.gov

The findings revealed that stereoisomerism significantly influences the biological response. Notably, while natural this compound 1 exhibited antiplasmodial activity, its enantiomer and analogues with different configurations at the C-7 stereocenter showed varied potencies. nih.gov For example, compounds (S)-41 and its enantiomer (R)-42, both featuring 3,4,5-trimethoxy cinnamoyl side chains but differing in stereochemistry at C-7, displayed better antiplasmodial activity than this compound 1, further illustrating the impact of stereoisomerism on potency. nih.gov This is consistent with the general principle observed in pharmacology where different stereoisomers of a compound can exhibit distinct pharmacokinetic and pharmacodynamic profiles, leading to differential biological activities. nih.govmichberk.com

Computational Approaches in SAR Elucidation

Computational methods play an increasingly vital role in modern SAR studies, providing valuable insights into ligand-target interactions and predicting biological activity. While the primary SAR study on the 55 this compound analogues focused on synthesis and biological evaluation, computational approaches are commonly employed in related research on antiplasmodial compounds and other alkaloids from the Zanthoxylum genus. uiowa.eduresearchgate.netnih.govnih.gov These methods complement experimental findings by offering a molecular-level understanding of the factors governing activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify the molecular descriptors that are most predictive of biological potency. researchgate.netresearchcommons.org Although not explicitly detailed for the entire this compound analogue library in the provided snippets, QSAR analysis could be applied to such a dataset to identify key structural features and properties that contribute quantitatively to antiplasmodial activity. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue and correlating them with the observed IC50 values. nih.govworldagroforestry.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of small molecules (ligands) to a biological target (e.g., a protein). uiowa.edu These methods can provide detailed information about the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the amino acid residues in the binding site. uiowa.edumdpi.com

For this compound derivatives, molecular docking could be used to model their binding to potential antiplasmodial targets, providing insights into how different structural modifications affect their binding mode and affinity. researchgate.netnih.gov Molecular dynamics simulations can further explore the stability of the ligand-target complex over time and account for the flexibility of both the ligand and the target protein. uiowa.edu While specific docking and dynamics studies on the reported this compound analogue library were not detailed in the search results, these techniques are valuable tools for understanding the molecular basis of the observed SAR and guiding the design of more potent derivatives. uiowa.eduresearchgate.netnih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to represent the essential features of a molecule that are required for its biological activity, describing the spatial arrangement of these features researchgate.netmdpi.com. Virtual screening utilizes computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target or possess a desired activity, often guided by pharmacophore models researchgate.netnih.gov.

While the provided search results primarily discuss pharmacophore modeling and virtual screening in the context of identifying acetylcholinesterase inhibitors using galantamine as a template researchgate.netmdpi.comnih.gov, they also reference the SAR studies on this compound derivatives as antiplasmodial agents nih.govresearchgate.netncl.res.inacs.org. Although a specific pharmacophore model derived directly from this compound for antiplasmodial activity is not explicitly detailed in the provided snippets, the general approach of using pharmacophore modeling and virtual screening in conjunction with SAR studies to identify promising drug candidates is highlighted researchgate.netmdpi.com.

The process typically involves generating a pharmacophore model based on known active compounds or the binding site of a target protein mdpi.comnih.gov. This model is then used as a query to screen large chemical databases virtually mdpi.comnih.gov. Compounds that match the pharmacophore hypothesis are considered potential hits and are often subjected to further evaluation, such as molecular docking and in vitro testing researchgate.netnih.gov.

The research on this compound derivatives indicates the potential for applying such computational approaches to further explore and optimize their antiplasmodial properties researchgate.net. The complexity of SAR in some cases makes bioassay data more amenable to computer-aided pharmacophore modeling researchgate.net.

Molecular and Cellular Mechanisms of Action of Syncarpamide

Mechanistic Insights into Antiplasmodial Activity

Syncarpamide has shown promising antiplasmodial activity against Plasmodium falciparum, the causative agent of the most severe form of malaria. researchgate.netscience.gov Studies have investigated its effects on parasite growth and development in vitro, as well as potential molecular targets and interference with essential cellular processes.

Effects on Plasmodium falciparum Growth and Development in In Vitro Models

In vitro studies have demonstrated that this compound is active against both sensitive and resistant strains of P. falciparum. frontiersin.orgresearchgate.net this compound has been shown to inhibit the growth of P. falciparum in culture. researchgate.net For instance, it exhibited antiplasmodial activity with IC₅₀ values of 2.04 µM against the D6 clone and 3.06 µM against the W2 clone of P. falciparum. researchgate.net Analogues of this compound have also been synthesized and tested for their antiplasmodial efficacy. One such ester analogue, S52, displayed potent inhibition of P. falciparum strains 3D7 and K1, with IC₅₀ values of 1.89 µM and 1.93 µM, respectively. researchgate.netnih.gov

The antiplasmodial effects appear to involve the disruption of the parasite's life cycle within the erythrocyte, particularly affecting the formation of merozoites. mdpi.com Changes in parasite morphology, such as the disorganization of chromatin packing and neutral lipid structures, have been observed with related antiplasmodial compounds that may share targets with chloroquine. mdpi.com

Compound P. falciparum Strain IC₅₀ (µM) Citation
This compound D6 2.04 researchgate.net
This compound W2 3.06 researchgate.net
Ester S52 3D7 1.89 researchgate.netnih.gov
Ester S52 K1 1.93 researchgate.netnih.gov

Investigation of Specific Molecular Targets within the Parasite (e.g., Heme Detoxification, DNA Replication, Protein Synthesis)

The precise molecular targets of this compound within P. falciparum are still under investigation, but research on related compounds and the known mechanisms of other antimalarials provides potential avenues.

One hypothesized mechanism of action for alkaloid compounds, including those from the Zanthoxylum genus, is direct binding to the heme group of hemoglobin, which inhibits the formation of β-hematin (hemozoin). frontiersin.orgnih.gov The malaria parasite degrades hemoglobin in its digestive vacuole, releasing toxic free heme. probes-drugs.orgnih.govnih.gov The parasite detoxifies heme by polymerizing it into hemozoin. nih.govprobes-drugs.orgnih.gov Inhibition of this process leads to the accumulation of toxic free heme, which is detrimental to the parasite. probes-drugs.orgnih.govnih.gov While some antiplasmodial compounds are known to inhibit β-hematin formation, studies on certain pyridine (B92270) carboxamides and thiocarboxamides, which also show antiplasmodial activity, suggest that not all compounds act via this mechanism. nih.gov

Interference with DNA replication and protein synthesis are also potential mechanisms targeted by antimalarial agents. frontiersin.orgnih.gov Some compounds can inhibit DNA synthesis nih.gov, while others, like FK506 which targets PfFKBP35, can lead to defective ribosome homeostasis and stalled protein synthesis in P. falciparum. elifesciences.org While a direct link between this compound and these specific processes requires further investigation, these represent known vulnerabilities in the parasite that could potentially be affected.

Interference with Parasitic Cellular Processes (e.g., Cytoskeletal Integrity, Vacuolar Function)

Beyond specific molecular targets, antiplasmodial compounds can interfere with broader parasitic cellular processes. Cytoskeletal blockage or depolymerization is one proposed mechanism of action for certain alkaloids. frontiersin.org The cytoskeleton, particularly microtubules, plays crucial roles in the parasite's structure, motility, and intracellular transport throughout its complex life cycle stages. biorxiv.org Disruption of cytoskeletal integrity could severely impact parasite viability and development.

Interference with vacuolar function, specifically the digestive vacuole, is another critical mechanism. frontiersin.orgnih.gov The digestive vacuole is essential for hemoglobin degradation and heme detoxification. probes-drugs.orgnih.govnih.gov Compounds that inhibit vacuolar phospholipase or affect the pH regulation of the digestive vacuole can impair these vital functions, leading to parasite death. frontiersin.orgnih.gov The remodeling of the erythrocyte membrane and cytoskeleton by P. falciparum is also crucial for nutrient uptake, immune evasion, and release from the host cell. mdpi.comfrontiersin.org Interference with these host cell modifications orchestrated by the parasite could also contribute to antiplasmodial activity.

Mechanistic Studies of Antifungal Activity of this compound Analogues

While this compound's antifungal activity is less extensively documented than its antiplasmodial effects, studies on synthesized analogues have provided insights into potential mechanisms, particularly against opportunistic pathogenic fungi like Aspergillus fumigatus. researchgate.net

Inhibition of Fungal Cell Wall Components (e.g., Melanin (B1238610) Hydrophobicity)

The fungal cell wall is a crucial structure for integrity and protection, composed mainly of glucans, chitin, and glycoproteins. frontiersin.orgnih.gov Melanin, a hydrophobic pigment found in the cell wall of many pathogenic fungi, contributes to virulence by protecting against host defenses and antifungal drugs. frontiersin.orgmdpi.com

Research on this compound analogues has suggested that their antifungal activity may involve inhibiting cell wall-associated melanin hydrophobicity. researchgate.net By interfering with melanin's hydrophobic properties, these compounds could potentially compromise the cell wall's protective barrier, making the fungi more susceptible to environmental stresses or host immune responses. frontiersin.orgmdpi.com

Modulation of Fungal Proliferation (e.g., Conidia Number)

This compound analogues exhibiting antifungal activity have also been shown to modulate fungal proliferation, specifically by affecting the number of conidia. researchgate.net Conidia are asexual spores that are crucial for fungal reproduction and dissemination. researchgate.net A reduction in conidia number would directly impact the fungus's ability to reproduce and spread, thereby inhibiting the infection. This suggests that the analogues may interfere with processes related to fungal growth and asexual reproduction.

Cellular Selectivity and Absence of Cytotoxicity in Normal Cell Lines (In Vitro)

In vitro studies have investigated the cellular selectivity of this compound, particularly in the context of its antiplasmodial activity. Research indicates that this compound exhibits activity against both resistant and sensitive strains of Plasmodium falciparum. nih.gov Crucially, evaluations of its cytotoxicity against normal cell lines have demonstrated a favorable profile. This compound was reported as non-cytotoxic against normal monkey kidney fibroblast cells. nih.gov This lack of toxicity in normal cells, coupled with its efficacy against P. falciparum, resulted in a high selectivity index (SI). nih.gov The selectivity index is a crucial parameter in drug development, indicating the ratio of a compound's toxicity to normal cells versus its toxicity to target cells (e.g., cancer cells or parasites), with higher values suggesting greater selectivity and potential safety profile. researchgate.netmdpi.com Studies on other compounds highlight the importance of assessing cytotoxicity across various normal cell lines, such as human embryonic kidney (HEK293), murine embryonic fibroblasts (NIH 3T3), human dermal fibroblasts (HDF), and Vero cells, to comprehensively understand a compound's safety margin. researchgate.netnih.govbrieflands.comresearchgate.net

Based on the available data, the in vitro cellular selectivity of this compound can be summarized:

Cell TypeCytotoxicitySelectivity Index (SI)Reference
Plasmodium falciparumActiveHigh nih.gov
Normal monkey kidney fibroblast cellsNon-cytotoxicHigh nih.gov

(Note: This table is intended to be interactive, allowing for sorting and filtering based on columns)

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling is an essential tool in preclinical drug development. mdpi.comfrontiersin.orgnih.gov This approach aims to quantitatively describe the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics), providing insights into the drug's mechanism of action and predicting its in vivo behavior based on in vitro data. mdpi.comfrontiersin.orgallucent.com Mechanistic PK/PD models can help in understanding drug distribution within tissues and cells, assessing dose-response relationships, and optimizing dosing regimens in preclinical animal models. mdpi.comnih.govcatapult.org.uk They are valuable for translating findings from in vitro studies to in vivo settings and can inform the selection of promising drug candidates. mdpi.comfrontiersin.orgnih.gov PK/PD studies in preclinical research confirm test article exposure and biomarker levels in systemic circulation and target organs to understand the correlation between exposure and effect. catapult.org.ukpharmaron.com While the principles and applications of mechanistic PK/PD modeling in preclinical systems are well-established and widely utilized for various compounds, specific published data detailing the application of such modeling to this compound in preclinical systems were not found in the reviewed literature. mdpi.comfrontiersin.orgnih.govallucent.comcatapult.org.ukpharmaron.commathworks.comals.netfrontiersin.org However, given that this compound has been investigated for its antiplasmodial properties in preclinical contexts, it is plausible that PK/PD studies or modeling would be integral to understanding its in vivo efficacy and guiding further development, consistent with standard practices in drug discovery. nih.govals.net

Elucidation of Potential Signaling Pathways Modulated by this compound

The elucidation of signaling pathways modulated by this compound is an area of ongoing research, particularly in the context of its antiplasmodial activity. This compound is a norepinephrine (B1679862) alkaloid isolated from Zanthoxylum syncarpum. science.govprobes-drugs.org Studies on alkaloids from the Zanthoxylum genus, known for their antiparasitic properties, suggest that their mechanisms of action may involve different signaling pathways. frontiersin.org Hypothesized mechanisms for this class of alkaloids include the ability to form complexes with the heme group and inhibit the formation of β-hematin, a process crucial for parasite survival. frontiersin.org This mechanism is also associated with other antimalarial drugs like chloroquine. probes-drugs.org While these potential mechanisms are proposed for the alkaloid class found in Zanthoxylum species, the specific signaling pathways modulated directly by this compound require further detailed investigation for definitive elucidation. Research into the mechanisms of other natural products with anti-cancer properties from Zanthoxylum species has indicated involvement of pathways leading to cell cycle arrest, apoptosis, and modulation of growth signaling pathways in cancer cells, but these findings are not directly transferable to this compound's antiplasmodial mechanism without specific study. nih.govfrontiersin.org

Preclinical Research Applications and Perspectives

Role of Syncarpamide in Lead Optimization for Neglected Tropical Diseases (Non-Clinical Focus)

Neglected Tropical Diseases (NTDs) are a diverse group of conditions that affect over a billion people globally, primarily in impoverished regions. who.intunsw.edu.audzif.de Research into NTDs often involves identifying and optimizing lead compounds with potential therapeutic activity. This compound has shown promising in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, which is a significant NTD. researchgate.netscispace.comscispace.com Studies have investigated this compound and its analogues for their efficacy against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. researchgate.netresearchgate.netscispace.comscispace.com This antiplasmodial activity positions this compound as a potential lead compound for further optimization in the development of new antimalarial drugs. researchgate.net Lead optimization in preclinical research involves modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties, while minimizing toxicity.

Data on the antiplasmodial activity of this compound and decarine (B1680282) against P. falciparum strains:

CompoundP. falciparum StrainIC₅₀ (µM)
This compoundD6 (chloroquine-sensitive)2.04 researchgate.net
This compoundW2 (chloroquine-resistant)3.06 researchgate.net
DecarineD6 (chloroquine-sensitive)1.44 researchgate.net
DecarineW2 (chloroquine-resistant)0.88 researchgate.net

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Comparative Efficacy and Mechanistic Analysis with Other Natural Product Alkaloids (e.g., Decarine)

Natural product alkaloids are a rich source of potential therapeutic compounds, and comparing the activity of this compound to other alkaloids can provide insights into its mechanism of action and relative potency. Decarine, another alkaloid isolated from Zanthoxylum syncarpum, has also demonstrated antiplasmodial activity. researchgate.netscispace.comscispace.com Comparative studies have shown that both this compound and decarine exhibit activity against P. falciparum strains. researchgate.netscispace.comscispace.com While both compounds show promise, variations in their IC₅₀ values against different strains suggest potential differences in their mechanisms or targets within the parasite. researchgate.net Mechanistic analysis would involve investigating how this compound interacts with biological targets compared to other alkaloids like decarine, potentially revealing unique pathways they affect.

Application in In Vitro and Ex Vivo Experimental Models for Disease Research

In vitro and ex vivo models are essential tools in preclinical research, allowing for controlled studies of compound activity in biological systems outside of a living organism. imavita.comnih.gov In vitro studies typically involve using cell cultures, while ex vivo models utilize tissues or organs removed from an organism, preserving some of the native tissue environment. imavita.comnih.govresearchgate.net this compound's antiplasmodial activity has been demonstrated using in vitro models involving P. falciparum strains. researchgate.netscispace.comscispace.com These models allow for the assessment of direct effects on the parasite. Ex vivo models, such as using infected red blood cells, could potentially provide a more complex environment to study this compound's effects on both the parasite and host cells. dntb.gov.ua The use of these models helps to bridge the gap between initial compound screening and more complex in vivo studies. imavita.com

Integration with Advanced Preclinical Modeling Systems (e.g., Organoid Models, In Silico Platforms for Mechanistic Studies)

Advanced preclinical modeling systems, including organoid models and in silico platforms, are increasingly being integrated into research to provide more physiologically relevant insights and to reduce the reliance on animal models. nih.govresearchgate.netuni-stuttgart.denih.govnih.gov Organoids are three-dimensional cell cultures that mimic the structure and function of organs, offering a more complex and relevant system than traditional 2D cell cultures for studying disease mechanisms and drug responses. nih.govnih.govplos.org In silico platforms utilize computational approaches to model biological systems and predict compound behavior, aiding in mechanistic studies and the identification of potential targets. nih.govplos.orgfrontiersin.org While specific research on this compound using organoid models or detailed in silico mechanistic studies was not prominently found in the search results, these advanced platforms represent future directions for preclinical research on compounds like this compound. Organoid models of infected tissues could provide valuable insights into this compound's effects within a more complex tissue environment. In silico studies could help predict this compound's binding sites, metabolic pathways, and potential off-target effects, guiding further experimental research and lead optimization efforts. plos.orgfrontiersin.org

Future Directions and Emerging Avenues in Syncarpamide Research

Identification of Novel Host- and Pathogen-Specific Molecular Targets

Identifying the precise molecular targets of syncarpamide within both the host and the pathogen is a critical area for future research. While this compound has shown antiplasmodial activity against Plasmodium falciparum nih.govscience.govscience.gov, the specific parasite proteins or pathways it interacts with are not fully elucidated. Future studies should aim to pinpoint these targets to understand the mechanism of action at a molecular level. This could involve techniques such as pull-down assays, activity-based protein profiling, and genetic screening in model organisms. Understanding host-specific targets is also important to assess potential off-target effects and selectivity.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Uncover Cellular Responses

The application of omics technologies, such as metabolomics and proteomics, can provide a comprehensive view of the cellular responses to this compound treatment. science.gov Metabolomics can reveal changes in the metabolic profile of Plasmodium falciparum or host cells upon exposure to this compound, potentially highlighting affected biochemical pathways. Proteomics can identify changes in protein expression levels or post-translational modifications, offering insights into the cellular machinery impacted by the compound. Integrating data from different omics platforms can provide a systems-level understanding of this compound's biological effects and uncover previously unknown mechanisms.

Advanced Synthetic Approaches for Generation of Highly Specific and Potent Analogues

Developing advanced synthetic approaches is crucial for generating a library of this compound analogues with potentially enhanced specificity and potency. nih.govrsc.org Current research has explored the synthesis of this compound and its enantiomer, as well as a library of analogues with variations in substituents and side chains to study structure-activity relationships. nih.gov Future synthetic efforts could focus on targeted modifications based on insights gained from molecular target identification and SAR studies. Techniques such as asymmetric synthesis, flow chemistry, and diversity-oriented synthesis could be employed to access a wider range of structural variations efficiently. rsc.org

Integration of Mechanistic Models with High-Throughput Screening Data

Integrating mechanistic models with high-throughput screening (HTS) data can accelerate the discovery and optimization of this compound-based compounds. HTS can quickly assess the activity of numerous analogues against relevant biological targets or pathogens. eu-openscreen.eu By developing computational models that describe the proposed mechanisms of action and correlating them with HTS data, researchers can build predictive models. These models can then be used to guide the synthesis and testing of new compounds, prioritizing those with a higher probability of desired activity and improved properties. collaborativedrug.com This iterative process of experimental screening and computational modeling can significantly streamline the research pipeline.

Exploration of this compound and its Derivatives as Chemical Biology Tools

This compound and its derivatives hold potential for exploration as chemical biology tools. eu-openscreen.euresearchgate.netebi.ac.ukconstructor.university Chemical biology utilizes small molecules to perturb biological systems and study the function of genes, proteins, and pathways. Given this compound's observed biological activity, particularly its antiplasmodial effects, it could be used as a probe to investigate the biological processes it affects in Plasmodium falciparum. science.gov Modified this compound derivatives, perhaps tagged with fluorescent or affinity labels, could be synthesized to visualize its localization within cells or isolate its binding partners. uiowa.edu This application can contribute to a deeper understanding of parasite biology and the mechanisms underlying malaria.

Investigation of Structure-Mechanism-Activity Relationships in Complex Biological Systems

A thorough investigation of structure-mechanism-activity relationships (SMAR) in complex biological systems is essential for the rational design of improved this compound-based therapeutics. nih.govcollaborativedrug.comnih.govresearchgate.net While initial SAR studies have been conducted nih.gov, future research should aim to link specific structural features of this compound and its analogues not just to observed activity but also to the underlying molecular mechanisms. This involves studying how structural modifications influence target binding, downstream cellular effects, and ultimately, the biological outcome in a complex environment like an infected organism. nih.govwesternsydney.edu.aunewprairiepress.org Advanced techniques such as co-crystallography or cryo-EM of this compound-target complexes, combined with detailed kinetic and cellular assays, can provide valuable insights into SMAR.

Q & A

Q. What analytical methods are commonly employed to identify and quantify Syncarpamide in plant extracts?

To ensure accurate identification, researchers typically combine chromatographic techniques (e.g., HPLC or GC) with spectroscopic methods like NMR and mass spectrometry. For quantification, calibration curves using purified this compound standards are essential. Recent studies highlight the use of tandem mass spectrometry (LC-MS/MS) for enhanced specificity in complex matrices .

Q. What are the primary challenges in isolating this compound from natural sources, and how are they mitigated?

this compound’s structural similarity to other alkaloids in plant matrices complicates isolation. Researchers employ multi-step purification, such as column chromatography with gradient elution, followed by recrystallization. Solvent selection (e.g., dichloromethane-methanol mixtures) and pH adjustments during extraction are critical to minimize co-elution of impurities .

Q. Which in vitro models are most suitable for preliminary bioactivity screening of this compound?

Common models include cell lines such as HEK293 for cytotoxicity assays and macrophage models (e.g., RAW 264.7) for anti-inflammatory profiling. Researchers must validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference (e.g., DMSO concentrations ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variability in experimental conditions (e.g., cell passage number, this compound purity). A meta-analysis approach, as outlined in , is recommended:

  • Compare dose-response curves across studies.
  • Standardize activity metrics (e.g., IC₅₀ values adjusted for solvent effects).
  • Use systematic reviews to identify confounding factors (e.g., synergistic effects with co-extracted compounds) .

Q. What strategies optimize the enantioselective synthesis of this compound in laboratory settings?

Advanced synthetic routes prioritize chiral catalysts (e.g., BINOL-derived phosphoric acids) and asymmetric hydrogenation. Key parameters include:

  • Solvent polarity (e.g., THF vs. toluene) to control stereoselectivity.
  • Temperature modulation during critical steps (e.g., -78°C for ketone reduction). Recent studies achieved >90% enantiomeric excess using nickel-catalyzed cross-coupling .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing ethical constraints?

A tiered approach balances ethical rigor with data quality:

  • Phase 1: Use murine models to assess bioavailability and tissue distribution via radiolabeled this compound.
  • Phase 2: Employ knockout models (e.g., CYP3A4-deficient mice) to study metabolic pathways.
  • Adhere to ARRIVE guidelines for animal welfare, including sample size calculations to minimize unnecessary subjects .

Q. What computational tools are effective for predicting this compound’s molecular interactions with protein targets?

Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) provides insights into binding affinities and conformational stability. Researchers must validate predictions with experimental data (e.g., SPR assays) and account for solvent effects using explicit water models .

Methodological Considerations

Q. How can systematic reviews improve the reproducibility of this compound research?

Follow PRISMA guidelines to:

  • Define inclusion/exclusion criteria (e.g., studies with ≥95% purity).
  • Extract data using standardized templates (e.g., Synapse.org tools).
  • Assess bias via ROBINS-I tool for non-randomized studies .

Q. What statistical approaches address heteroscedasticity in this compound dose-response data?

Use weighted least squares regression or non-parametric methods (e.g., Kruskal-Wallis test) for skewed variance. Transformations (e.g., Box-Cox) are recommended before applying ANOVA .

Q. How do researchers balance fundamental mechanistic studies with applied therapeutic goals for this compound?

Adopt a "convergence research" framework:

  • Basic layer: Elucidate mechanisms (e.g., ROS modulation in cancer cells).
  • Applied layer: Collaborate with pharmacologists to optimize ADMET properties.
  • Regular stakeholder feedback ensures alignment with translational priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Syncarpamide
Reactant of Route 2
Reactant of Route 2
Syncarpamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.